
Butanoic acid, 3-oxo-, 1-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-oxo-, 1-methylbutyl ester is an organic compound with the molecular formula C9H16O3. It is an ester derived from butanoic acid and 1-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 1-methylbutyl ester typically involves the esterification of butanoic acid with 1-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Butanoic acid+1-methylbutanolH2SO4Butanoic acid, 3-oxo-, 1-methylbutyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-oxo-, 1-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Applications De Recherche Scientifique
Butanoic acid, 3-oxo-, 1-methylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-oxo-, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and 1-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 1-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Butanoic acid, 2-pentyl ester
Uniqueness
Butanoic acid, 3-oxo-, 1-methylbutyl ester is unique due to the presence of the 3-oxo group, which imparts distinct chemical and physical properties compared to other butanoic acid esters. This functional group influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6830-12-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
pentan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(3)12-9(11)6-7(2)10/h8H,4-6H2,1-3H3 |
Clé InChI |
WWEDSTVSBCEXAD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


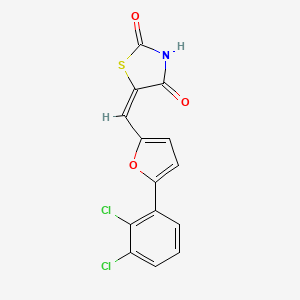
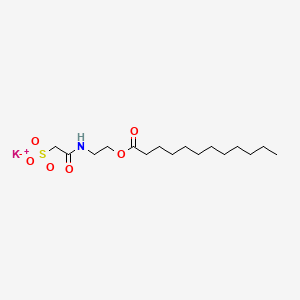
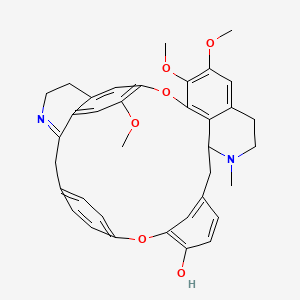
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
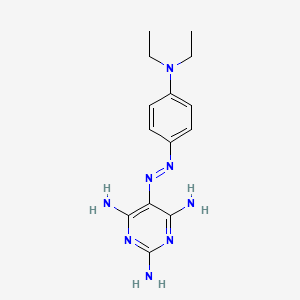
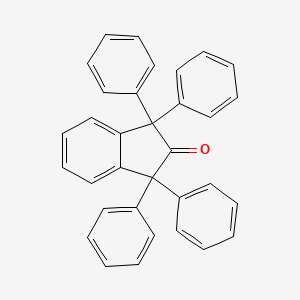
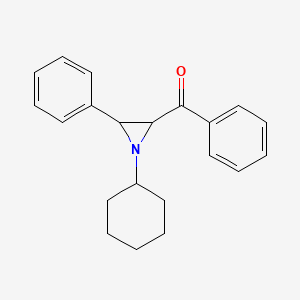
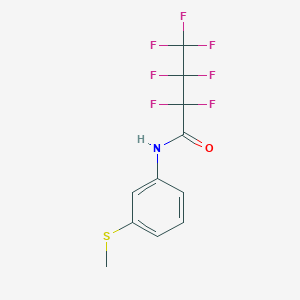


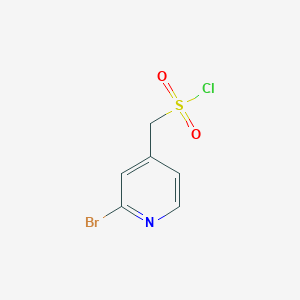
![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)
